molecular formula C9H20N2O2 B8640557 N-(3-dimethylaminopropyl)-3-methoxypropionamide

N-(3-dimethylaminopropyl)-3-methoxypropionamide

Cat. No. B8640557
M. Wt: 188.27 g/mol
InChI Key: BMMPNFPHPMFYPI-UHFFFAOYSA-N
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Patent
US04237067

Procedure details

188.3 g (1.0 mole) of N-(3-dimethylaminopropyl)-3-methoxypropionamide (according to Example 13 ) are heated with 1.5 g of sodium hydroxide at 90°-110° C. in a high vacuum. Within about 30 minutes methanol is split off, vigorous forming occurring. The temperature is increased and 103 g (0.66 mole=66% of the theoretical yield) of colorless oil having a Bp0.1 of 96°-100° C. are distilled off.
Quantity
188.3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][CH2:5][NH:6][C:7](=[O:12])[CH2:8][CH2:9]OC.[OH-].[Na+]>>[CH3:13][N:2]([CH3:1])[CH2:3][CH2:4][CH2:5][NH:6][C:7](=[O:12])[CH:8]=[CH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
188.3 g
Type
reactant
Smiles
CN(CCCNC(CCOC)=O)C
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Within about 30 minutes methanol is split off
Duration
30 min
CUSTOM
Type
CUSTOM
Details
vigorous forming
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is increased
CUSTOM
Type
CUSTOM
Details
103 g (0.66 mole=66% of the theoretical yield) of colorless oil
CUSTOM
Type
CUSTOM
Details
a Bp0.1 of 96°-100° C.
DISTILLATION
Type
DISTILLATION
Details
are distilled off

Outcomes

Product
Name
Type
Smiles
CN(CCCNC(C=C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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